2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves a [3+2] cycloaddition reaction. One common method uses pyridinium ylide and trifluoroacetonitrile as starting materials. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,2-a]pyridine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Functionalization: Radical reactions and transition metal catalysis are commonly used to functionalize the imidazo[1,2-a]pyridine scaffold.
Common reagents used in these reactions include boronic acids, glyoxalic acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Trifluoromethyl imidazo[1,2-a]pyridine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure but differ in the position and type of substituents, affecting their chemical and biological properties.
Biological Activity
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₈H₄BrF₃N₂
- CAS Number : 1146615-86-2
- Molecular Weight : 251.03 g/mol
- Structure : The compound features a bromophenyl group and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridines exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. In vitro studies demonstrated that it can induce apoptosis and disrupt microtubule assembly at concentrations as low as 20 μM, suggesting its potential as a microtubule-destabilizing agent .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 20 | Microtubule destabilization |
HepG2 (Liver) | 15 | Induction of apoptosis |
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold is known for its antimicrobial activity. Studies have reported that derivatives of this compound exhibit antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis .
Anti-inflammatory Effects
Compounds within the imidazo[1,2-a]pyridine class have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : Similar to other anticancer agents, it disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Potential interaction with specific receptors involved in inflammatory pathways has been suggested.
Study on Breast Cancer Cells
A study focused on the effects of the compound on MDA-MB-231 breast cancer cells showed that treatment with 10 μM resulted in a significant increase in caspase-3 activity (1.33 times), indicating enhanced apoptotic activity . Morphological changes consistent with apoptosis were observed under microscopy.
Antibacterial Screening
In another study evaluating antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazo ring enhanced antibacterial efficacy, particularly against resistant strains .
Properties
CAS No. |
944580-82-9 |
---|---|
Molecular Formula |
C14H8BrF3N2 |
Molecular Weight |
341.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-10-4-1-3-9(7-10)11-8-20-12(14(16,17)18)5-2-6-13(20)19-11/h1-8H |
InChI Key |
VTVQUDMTTDMDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C(=N2)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
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